molecular formula C11H10Cl2N2O B1368702 4-Chloro-7-(3-chloropropoxy)quinazoline CAS No. 557770-90-8

4-Chloro-7-(3-chloropropoxy)quinazoline

Cat. No.: B1368702
CAS No.: 557770-90-8
M. Wt: 257.11 g/mol
InChI Key: VBZLRVSRTGORCZ-UHFFFAOYSA-N
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Description

4-Chloro-7-(3-chloropropoxy)quinazoline is a chemical compound with the molecular formula C11H10Cl2N2O.

Biochemical Analysis

Biochemical Properties

4-Chloro-7-(3-chloropropoxy)quinazoline plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between this compound and these kinases involves binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by disrupting the signaling pathways that promote cell survival . Additionally, this compound has been observed to alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity. By binding to the active site of kinases, it prevents the enzymes from phosphorylating their substrates, thereby blocking downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, allowing for prolonged experimental observations

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins and other biomolecules .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, influencing its biological activity and therapeutic potential .

Chemical Reactions Analysis

4-Chloro-7-(3-chloropropoxy)quinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

4-Chloro-7-(3-chloropropoxy)quinazoline can be compared with other quinazoline derivatives, such as:

    Gefitinib: A well-known anticancer drug that also targets tyrosine kinases.

    Erlotinib: Another tyrosine kinase inhibitor used in cancer therapy.

Properties

IUPAC Name

4-chloro-7-(3-chloropropoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O/c12-4-1-5-16-8-2-3-9-10(6-8)14-7-15-11(9)13/h2-3,6-7H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZLRVSRTGORCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OCCCCl)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585317
Record name 4-Chloro-7-(3-chloropropoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557770-90-8
Record name 4-Chloro-7-(3-chloropropoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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